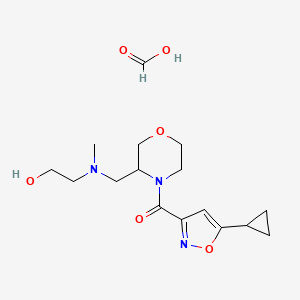

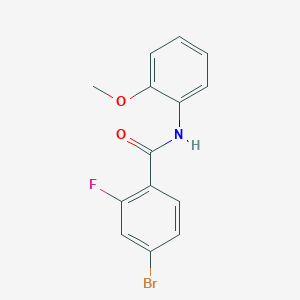

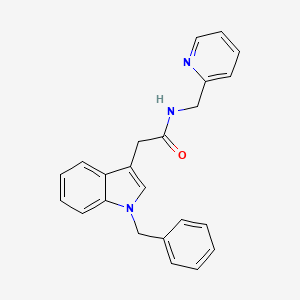

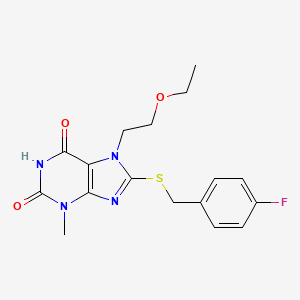

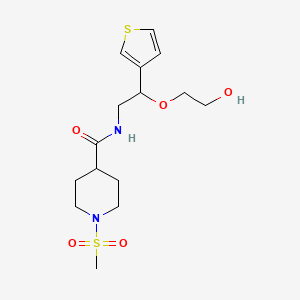

![molecular formula C18H16N4O3 B2846666 N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1385328-17-5](/img/structure/B2846666.png)

N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced using a cyanation reaction . The furan ring could be synthesized using a Paal-Knorr synthesis or similar method . The 1,2,4-oxadiazole ring could be formed using a cyclization reaction . The propanamide group might be introduced using an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyano group is a polar group, which could result in interesting chemical properties. The furan and 1,2,4-oxadiazole rings are aromatic, which would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the cyano group, the furan ring, and the 1,2,4-oxadiazole ring. The cyano group is a good nucleophile and could participate in various addition and substitution reactions. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the cyano group and the aromatic rings could result in a relatively high boiling point and melting point. The compound is likely to be soluble in organic solvents due to the presence of the aromatic rings .Scientific Research Applications

Fluorescent Materials and OLED Applications

Compounds containing oxadiazole and furan rings have been investigated for their potential use as red fluorescent materials in organic light-emitting diode (OLED) devices. For instance, a study by Hideki Gorohmaru et al. (2002) explored 1,2,5-oxadiazolo[3,4-c]pyridines with thiophene, furan, and benzothiophene rings for their fluorescent properties, which are crucial in the development of OLED technology. These compounds showed orange to red fluorescence, indicating their utility in emitting layers of OLED devices for red light emission (Hideki Gorohmaru et al., 2002).

Antimicrobial and Anticancer Activities

Oxadiazole derivatives are also significant in the field of medicinal chemistry due to their biological activities. A study by E. Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. These compounds showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (E. Jafari et al., 2017).

Immunomodulating Activity

The immunomodulating activities of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were explored by G. Doria et al. (1991), indicating the potential of such compounds in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This suggests applications in developing therapies for immune system modulation (G. Doria et al., 1991).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental aspect of organic chemistry, with applications ranging from drug development to materials science. Studies like those conducted by I. Tumosienė et al. (2012) and M. Nazir et al. (2018) focus on the synthesis of azole derivatives and indole-based hybrid oxadiazole scaffolds, respectively, showcasing the versatility of these frameworks in creating compounds with potential pharmacological activities (I. Tumosienė et al., 2012); (M. Nazir et al., 2018).

Energetic Materials

Compounds with oxadiazole and furazan units have been examined for their potential as energetic materials due to their high nitrogen content and stability. Research in this area includes the synthesis and characterization of insensitive energetic materials based on oxadiazole derivatives, which could have applications in the development of propellants, explosives, and pyrotechnics (Qiong Yu et al., 2017).

Future Directions

Properties

IUPAC Name |

N-[cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-4-2-3-5-14(12)15(10-19)20-16(23)6-7-17-21-18(22-25-17)13-8-9-24-11-13/h2-5,8-9,11,15H,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSDLZSMCVVMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)CCC2=NC(=NO2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)

![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)

![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)

![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)